molecular formula C613C3H7Cl2N5 B602491 Lamotrigine-13C3 CAS No. 1188265-38-4

Lamotrigine-13C3

Cat. No. B602491
M. Wt: 259.07
InChI Key:
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Description

Lamotrigine-13C3 is the 13C-labeled form of Lamotrigine . Lamotrigine is a phenyltriazine antiepileptic used to treat some types of epilepsy and bipolar I disorder . It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . It is approved for use in more than 30 countries .


Molecular Structure Analysis

The molecular formula of Lamotrigine-13C3 is 13C3 C6 H7 Cl2 N5 . The molecular weight is 259.07 .


Chemical Reactions Analysis

Lamotrigine selectively blocks voltage-gated Na+ channels, stabilizing presynaptic neuronal membranes and inhibiting glutamate release .

Scientific Research Applications

Application in Nanosized Drug Delivery

Field

Pharmaceutical Technology and Regulatory Affairs

Summary of the Application

Lamotrigine-13C3 is used in the development of nanosized lamotrigine containing nasal powder for drug delivery via the nasal cavity . This method aims to achieve local, systemic, and directly central nerve systemic (CNS) effects .

Methods of Application

The lamotrigine containing nasal powder and its physical mixture were prepared by dry milling . The particle size, surface, and structure of lamotrigine changed due to the dry milling technique, leading to higher in vitro dissolution and permeability rate .

Results or Outcomes

The in vivo tests showed that the axonal transport of the drug was assumable by both intranasal formulations because the drug was present in the brain within a short time . The lamotrigine from the nanosized lamotrigine containing nasal powder liberated even faster .

Application in Environmental Science

Field

Environmental Science

Summary of the Application

In the context of environmental science, lamotrigine-13C3 is employed in trace analysis to monitor the environmental persistence and potential bioaccumulation of related compounds .

Methods of Application

Lamotrigine-13C3 serves as an internal standard to accurately quantify the parent compound in various samples .

Results or Outcomes

This application provides insights into the metabolic pathways of lamotrigine and related compounds .

Application in Neurological Disorders

Field

Neurology

Methods of Application

Lamotrigine-13C3 is administered orally. It is used as a mood stabilizer in bipolar disorder and as an antiepileptic drug .

Results or Outcomes

Lamotrigine has relatively few side-effects and does not require laboratory monitoring . It is approved for use in more than 30 countries .

Application in Analytical Research

Field

Analytical Chemistry

Summary of the Application

Lamotrigine-13C3 is used extensively in analytical research for the purpose of understanding the compound’s environmental fate, metabolism, and distribution in various systems .

Methods of Application

Lamotrigine-13C3, with its incorporation of stable carbon isotopes, serves as a labeled analogue of lamotrigine .

Future Directions

Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

properties

IUPAC Name

6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZRQGJRPPTADH-ULEDQSHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662050
Record name 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamotrigine-13C3

CAS RN

1188265-38-4
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
22
Citations
Q Zhao, S Jin, Q Liu, Z Zhao, W Feng… - Current Analytical …, 2020 - ingentaconnect.com
… Lamotrigine and lamotrigine13C3 shared three ion pairs m/z 259.0 > 214.0, 259.0 > 168.0 and 259.0 > 159.0, and m/z 259.0 > 144.9 was suggested for LTG-13C3 quantitation. CBZ …
Number of citations: 1 www.ingentaconnect.com
JM Wong, JW Jones, W Jiang, JE Polli… - Therapeutic drug …, 2015 - journals.lww.com
… To prepare the IS solution, 1 mg of lamotrigine-13C3-d3 was dissolved and diluted in methanol to obtain the final concentration of 1000 ng/mL. All solutions were stored at 4C. …
Number of citations: 11 journals.lww.com
KK Namdev, J Dwivedi, DC Chilkoti… - Journal of Chromatography …, 2018 - Elsevier
… Lamotrigine- 13C3, d3 was used as internal standard (ISTD) and the chromatographic separation was achieved on Hypurity Advance C18 column (150 × 4.6 mm, 5 μm). Quantitative …
Number of citations: 21 www.sciencedirect.com
R Ambrus, P Gieszinger, R Gáspár, A Sztojkov-Ivanov… - Molecules, 2020 - mdpi.com
… Collision energy (CE) was optimized and set at 31 eV for lamotrigine and lamotrigine-13C3, d3 (ISTD). The precursor to product ion transition of m/z 256.01→108.98 (qualifier), 256.01→…
Number of citations: 13 www.mdpi.com
P Gieszinger, NS Csaba, M Garcia-Fuentes… - European Journal of …, 2020 - Elsevier
… Collision energy (CE) was optimized and set at 31 eV for LAM and lamotrigine-13C3, d3 (ISTD). The precursor to product ion transition of m/z 256.01 → 108.98 (qualifier), 256.01 → …
Number of citations: 12 www.sciencedirect.com
R Jiang, D Zhang, Z Zhao, S Mei - Journal of Pharmaceutical and …, 2023 - Elsevier
Antiepileptic drugs (AEDs) have narrow therapeutic ranges with large individual variability. Routine therapeutic drug monitoring of AEDs was useful for dose optimization, but the …
Number of citations: 2 www.sciencedirect.com
NH Abou-Taleb - researchgate.net
Analytical Eco-Scale was developed to provide more quantitative information than NEMI about environmental impact of analytical procedures. Where, the amounts of reagents and …
Number of citations: 0 www.researchgate.net
KL Min, JY Ryu, MJ Chang - Basic & Clinical Pharmacology & …, 2019 - Wiley Online Library
Anti‐epileptic drugs (AEDs) have various pharmacokinetic profiles, inter‐individual variabilities, high possibilities of drug‐drug interactions and narrow therapeutic indices. To provide …
Number of citations: 29 onlinelibrary.wiley.com
A Paz, G Tadmor, T Malchi, J Blotevogel, T Borch… - Chemosphere, 2016 - Elsevier
… 10,11-dihydro-10,11-trans-dihydroxycarbamazepine (>97%) and the labeled internal standards carbamazepine-13C,d2, 10,11-epoxycarbamazepine-d2 and lamotrigine-13C3 were …
Number of citations: 113 www.sciencedirect.com
B Charlier, A Coglianese, FF Operto, G Coppola… - Molecules, 2022 - mdpi.com
… The deuterated IS lamotrigine-13C3-d3 (1 mg) was obtained from LGC standards (LGC ® Group). To prepare QCs and calibration curves, ASMs-free human plasma was obtained from …
Number of citations: 1 www.mdpi.com

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